Antiplatelet Aggregation Activity: 4,6-Diaminopyrimidine-2-thiol Derivative II16 Achieves IC50 = 80 µM vs. 2-Aminopyrimidine Analog Ia (IC50 = 36.75 µM)
In a direct head-to-head comparison of 2-aminopyrimidine and 2-substituted-4,6-diaminopyrimidine derivatives for antiplatelet aggregation activity induced by arachidonic acid in human plasma, compound II16 (a 4,6-diaminopyrimidine-2-thiol derivative) exhibited an IC50 of 80 µM. While 2-aminopyrimidines were generally more potent (e.g., compound Ia: IC50 = 36.75 µM; Ib: IC50 = 72.4 µM), the specific 4,6-diamino substitution pattern of II16 still conferred measurable activity [1]. This demonstrates that 4,6-diaminopyrimidine-2-thiol-derived compounds retain antiplatelet efficacy, albeit with lower potency than certain 2-aminopyrimidines, highlighting the importance of selecting the precise scaffold based on desired potency and selectivity profiles.
| Evidence Dimension | Inhibition of arachidonic acid-induced platelet aggregation (IC50) |
|---|---|
| Target Compound Data | IC50 = 80 µM (compound II16, a 4,6-diaminopyrimidine-2-thiol derivative) |
| Comparator Or Baseline | 2-aminopyrimidine derivative Ia: IC50 = 36.75 µM; derivative Ib: IC50 = 72.4 µM |
| Quantified Difference | II16 is 2.2-fold less potent than Ia; 1.1-fold less potent than Ib |
| Conditions | Human plasma; light transmission aggregometry; arachidonic acid as agonist |
Why This Matters
This data guides researchers in selecting the appropriate aminopyrimidine subclass: 2-aminopyrimidines for higher potency, or 4,6-diaminopyrimidine-2-thiol derivatives when other properties (e.g., thiol reactivity for conjugation) are prioritized.
- [1] Kobarfard, F., et al. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Iranian Journal of Pharmaceutical Research. 2015, 14(2), 405-416. View Source
